(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone
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Overview
Description
(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone is an organic compound that features a benzyloxy group, a bromophenyl group, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable bromophenyl derivative under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl derivative is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of the Piperidinyl Methanone Moiety: This step involves the reaction of piperidine with a suitable carbonyl compound, such as a ketone or aldehyde, under acidic or basic conditions to form the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- (3-(Benzyloxy)-4-chlorophenyl)(piperidin-1-yl)methanone
- (3-(Benzyloxy)-4-fluorophenyl)(piperidin-1-yl)methanone
- (3-(Benzyloxy)-4-iodophenyl)(piperidin-1-yl)methanone
Uniqueness
(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activity.
Properties
IUPAC Name |
(4-bromo-3-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c20-17-10-9-16(19(22)21-11-5-2-6-12-21)13-18(17)23-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBWSAISMATQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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